N-(4-chlorophenyl)-2-methyloxolan-3-amine

Description

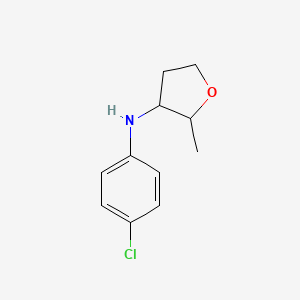

N-(4-Chlorophenyl)-2-methyloxolan-3-amine is a heterocyclic organic compound featuring a substituted oxolane (tetrahydrofuran) ring linked to a 4-chlorophenyl group via an amine bridge. Compounds with the N-(4-chlorophenyl) moiety are frequently studied for their pharmacological and agrochemical applications due to their bioactivity, as seen in insecticidal and enzyme-inhibiting derivatives .

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H14ClNO/c1-8-11(6-7-14-8)13-10-4-2-9(12)3-5-10/h2-5,8,11,13H,6-7H2,1H3 |

InChI Key |

DVDGSDMKUKPZNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with 2-methyloxirane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*The physical state is inferred from the closely related compound N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine, which is a liquid at room temperature .

Key Observations :

- Halogen Effects: Substitution at the phenyl ring (e.g., Cl, F) shows minimal impact on bioactivity in some contexts. For instance, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM) and its fluoro/bromo/iodo analogs exhibit comparable inhibitory potency against monoacylglycerol lipase (MGL) .

- Stereochemical Considerations : The oxolane ring’s stereochemistry (e.g., 2-methyl substitution) could influence binding affinity in biological systems, though specific data is lacking.

Insecticidal Activity

Pyridine and thienopyridine derivatives with N-(4-chlorophenyl) groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrate superior insecticidal activity against cowpea aphids compared to commercial standards like acetamiprid .

Enzyme Inhibition

N-(4-Chlorophenyl) derivatives are prominent in drug discovery. For example, pyridine-based compounds like UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi, with efficacy rivaling posaconazole . The oxolane ring in the target compound may serve as a bioisostere for pyridine, warranting further investigation.

Antioxidant and Chelation Potential

Hydroxamic acid derivatives with N-(4-chlorophenyl) groups (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit radical scavenging and metal-chelating properties, though these are modulated by additional functional groups . The absence of a hydroxamic acid moiety in the target compound likely limits such activity.

Biological Activity

N-(4-Chlorophenyl)-2-methyloxolan-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a unique structure that includes a chlorinated phenyl group and an oxolane ring. Its molecular formula is , with a molecular weight of approximately 229.72 g/mol. The presence of the chlorophenyl group is significant as it may enhance the compound's interaction with biological targets.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase, which could suggest a potential role for this compound in neuroprotective strategies.

- Receptor Binding : The structural characteristics may allow for binding to neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound suggests several therapeutic applications:

- Anticonvulsant Properties : Preliminary investigations indicate that compounds with similar structures might exhibit anticonvulsant activity, potentially useful in epilepsy treatment.

- Antimicrobial Activity : There is ongoing research into its potential antimicrobial properties, which could lead to applications in treating infections.

- Anticancer Activity : Some studies suggest that this compound may possess anticancer properties, although specific data are still emerging.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key structural features and potential activities:

| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |

|---|---|---|---|

| This compound | C12H16ClNO | Contains a chlorinated phenyl group | Potential anticonvulsant and antimicrobial |

| N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine | C12H15BrClNO | Brominated aromatic ring | Anticonvulsant properties observed |

| N-(3-Chlorophenyl)methyl-2-methyloxolan-3-amine | C12H16ClNO | Aminomethyl group attached | Investigated for antimicrobial properties |

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, several related studies provide insights into its potential efficacy:

- Anticonvulsant Studies : Research has indicated that structurally similar compounds can reduce seizure activity in animal models, suggesting that further investigation into this compound's anticonvulsant properties may be warranted.

- Antimicrobial Studies : A study exploring various oxolane derivatives found promising antimicrobial activity against several bacterial strains, hinting at the possible efficacy of this compound in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.